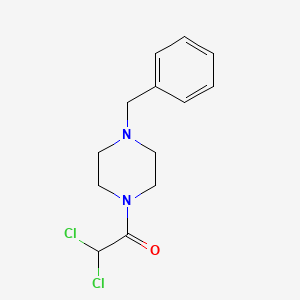
1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one is a chemical compound that has garnered interest in various fields of scientific research
作用机制
Target of Action
The primary target of 1-(4-Benzylpiperazin-1-yl)-2,2-dichloroethanone is the oxidoreductase proteins . These proteins play a crucial role in various biological processes, including metabolism and detoxification.
Mode of Action
The compound interacts with its targets, the oxidoreductase proteins, through a process known as docking . The docking studies with the crystal structure of oxidoreductase proteins suggest that the compound fits nicely in the active site of these proteins and interacts with the zinc ion along with three histidine residues in the active site .
Biochemical Pathways
It is known that the compound has a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma . It increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .
Pharmacokinetics
Related compounds such as benzylpiperazine have been found to be metabolized in the liver and excreted renally . The bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with its primary targets, the oxidoreductase proteins. The compound’s interaction with these proteins can lead to changes in various biological processes, potentially leading to significant antibacterial and antifungal activity .
生化分析
Biochemical Properties
It is known that benzylpiperazine derivatives can interact with various enzymes and proteins . The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(4-Benzylpiperazin-1-yl)-2,2-dichloroethanone vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
The synthesis of 1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one typically involves the reaction of 4-benzylpiperazine with 2,2-dichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-Benzylpiperazine and 2,2-dichloroacetyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.
Procedure: 4-Benzylpiperazine is dissolved in the solvent, and 2,2-dichloroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
化学反应分析
1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The dichloroethanone group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, reduction with sodium borohydride can convert the ketone group to an alcohol.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding carboxylic acids and amines.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
相似化合物的比较
1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one can be compared with other benzylpiperazine derivatives and dichloroethanone-containing compounds:
Benzylpiperazine Derivatives: Compounds such as 1-benzylpiperazine and its substituted derivatives share similar structural features but differ in their biological activities and applications.
Dichloroethanone Compounds: Other dichloroethanone-containing compounds may exhibit different reactivity and biological properties due to variations in their substituents and overall structure.
属性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2,2-dichloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-12(15)13(18)17-8-6-16(7-9-17)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMOOKHKAKFYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
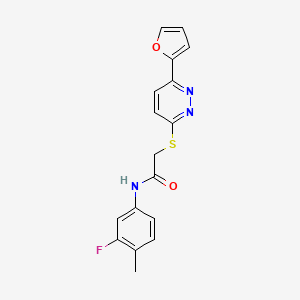
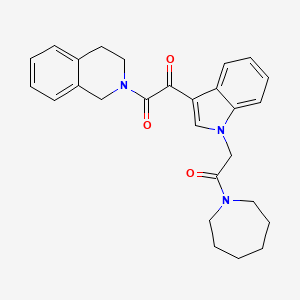
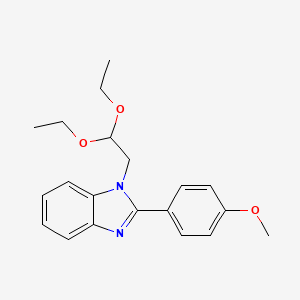
![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)
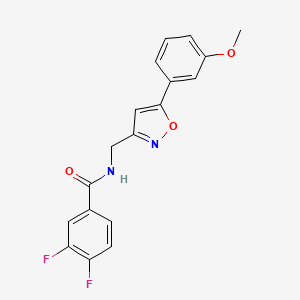
![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2740276.png)
![6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one](/img/structure/B2740277.png)
![Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2740278.png)

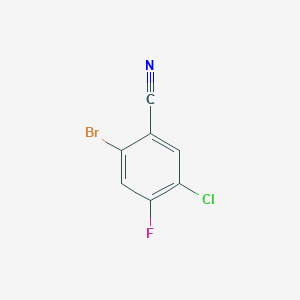
![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)
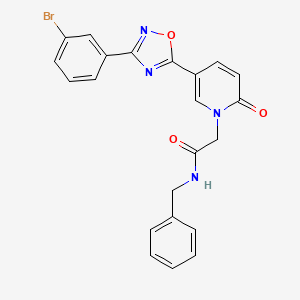
![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)
